molecular formula C10H10N2O B8382110 2-Methyl-3-pyridyl 2-cyanoethyl ketone

2-Methyl-3-pyridyl 2-cyanoethyl ketone

Cat. No. B8382110
M. Wt: 174.20 g/mol
InChI Key: AJCBVBSUGQKYPJ-UHFFFAOYSA-N
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Patent
US04220781

Procedure details

The preparation of 2-methyl-3-pyridyl-3-cyanopropyl ketone was carried out using the procedure described for the synthesis of 2-methyl-3-pyridyl 2-cyanomethyl ketone (Preparation III) except that 4-bromobutyronitrile was used instead of 3 bromopiopionitrile. A solution of 2.8 g of the ketone in 150 ml ammonia saturated ethanol was prepared and 10 g of freshly prepared Raney nickel was added. The mixture was hydrogenated for 20 hours in a Parr apparatus at 67 psi. The reaction mixture was worked up as in Example 2. The product was isolated by distillation (108°-112°/0.2 mm Hg) to give 2.2 g (89%) of 2-methylanabasine.
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-methyl-3-pyridyl-3-cyanopropyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH:8](C#N)[CH2:9][CH2:10][C:11]([CH2:13]CC(C#N)C2C(C)=NC=CC=2)=O)=[CH:6][CH:5]=[CH:4][N:3]=1.C(CCC(C1C(C)=NC=CC=1)=O)#[N:28].BrCCCC#N>N.[Ni]>[CH3:1][C:2]1[N:3]=[CH:4][CH:5]=[CH:6][C:7]=1[CH:8]1[NH:28][CH2:13][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
N
Step Two
Name
2-methyl-3-pyridyl-3-cyanopropyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC=C1C(CCC(=O)CCC(C=1C(=NC=CC1)C)C#N)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCC(=O)C=1C(=NC=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by distillation (108°-112°/0.2 mm Hg)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
Name
Type
product
Smiles
CC1=C(C=CC=N1)C2CCCCN2
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.